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Compound of Interest

Compound Name: 8-Nonenoic acid

Cat. No.: B1345111

An In-depth Technical Guide to the Classification of 8-Nonenoic Acid as a Fatty Acid

Introduction to Fatty Acids

In biochemistry, a fatty acid is a carboxylic acid with a long aliphatic chain, which is either
saturated or unsaturated.[1] These molecules are fundamental building blocks of complex lipids
such as triglycerides, phospholipids, and cholesteryl esters.[2] Fatty acids play critical roles in
biological systems, serving as primary energy sources, essential components of cellular
membranes, and precursors for signaling molecules.[1][3]

Most naturally occurring fatty acids have an unbranched chain containing an even number of
carbon atoms, typically ranging from 4 to 28.[1] Their chemical nature is defined by a
hydrophilic carboxyl group (-COOH) at one end and a hydrophobic hydrocarbon tail. This
amphipathic characteristic dictates their behavior in aqueous environments and their function
within biological membranes. The classification of fatty acids is based on several key structural
features: the length of the carbon chain, the presence or absence of double bonds, and the
number of carbon atoms in the chain (even or odd).[1]

This guide provides a detailed technical examination of 8-nonenoic acid, systematically
evaluating its chemical and physical properties to formally classify it within the established
framework of fatty acids. The intended audience includes researchers, scientists, and
professionals in drug development who require a thorough understanding of this compound's
biochemical identity.
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Core Classification Criteria for Fatty Acids

The systematic classification of fatty acids is essential for understanding their metabolic fates
and physiological functions. The primary criteria for classification are chain length and the
degree of saturation.

2.1 Classification by Carbon Chain Length The length of the hydrocarbon tail is a critical
determinant of a fatty acid's physical properties, such as melting point and solubility, as well as
its mechanism of absorption and metabolism in biological systems.[4] Fatty acids are generally
categorized into four groups based on chain length:

o Short-Chain Fatty Acids (SCFASs): These have aliphatic tails of five or fewer carbons (<6
carbons).[5][6] They are typically liquid at room temperature and possess a degree of water
solubility.[2][6]

¢ Medium-Chain Fatty Acids (MCFASs): With aliphatic tails of 6 to 12 carbons, MCFAs are
absorbed and metabolized more rapidly than their longer-chain counterparts.[5][7]

e Long-Chain Fatty Acids (LCFAS): These contain aliphatic tails of 13 to 21 carbons.[5] They
are the most common type found in the diet and are typically solid at room temperature if
saturated.[8]

e Very Long-Chain Fatty Acids (VLCFASs): Defined as having 22 or more carbons, VLCFAs are
involved in specific biological processes, and their metabolism often begins in peroxisomes.

[5]

2.2 Classification by Degree of Saturation The presence of carbon-carbon double bonds in the
hydrocarbon tail determines the saturation of a fatty acid.

o Saturated Fatty Acids (SFAs): These fatty acids have no carbon-carbon double bonds (C=C).
Their chains are fully "saturated" with hydrogen atoms, resulting in a straight, flexible
structure that allows for tight packing.[1][9]

o Unsaturated Fatty Acids (UFAS): These contain one or more C=C double bonds.[1]

o Monounsaturated Fatty Acids (MUFAS): Contain only one C=C double bond. The presence
of a cis double bond introduces a rigid bend or "kink" into the chain, which prevents tight
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packing and lowers the melting point.[1]

o Polyunsaturated Fatty Acids (PUFAS): Contain two or more C=C double bonds.[10]

The following diagram illustrates the hierarchical classification system for fatty acids.
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Fig 1. Hierarchical classification of fatty acids.

Physicochemical Profile of 8-Nonenoic Acid

8-Nonenoic acid is a fatty acid with the chemical formula CoH1602.[11] Its structure consists of
a nine-carbon chain, making it an odd-chain fatty acid, with a terminal carboxylic acid group
and a single double bond located at the eighth carbon position (C8), starting from the methyl

end (omega-1).

The diagram below illustrates the chemical structure of 8-nonenoic acid, highlighting its key

functional groups.

Fig 2. Structure of 8-Nonenoic Acid.

3.1 Quantitative Physicochemical Data
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The classification of 8-nonenoic acid is substantiated by its physical and chemical properties,

which are summarized in the table below. These properties are compared with the general
characteristics of SCFA, MCFA, and LCFA classes.

8-Nonenoic Short-Chain Medium-Chain  Long-Chain
Property )
Acid (SCFA) (MCFA) (LCFA)
Carbon Atoms 9 <6 6-12 13-21
Molecular Varies (e.g., Varies (e.g., Varies (e.g.,
CoH1602[11] (e (e (e
Formula C4Hs02) CsH1602) C1sH3602)
Molecular Weight Lower (e.g., ~88 Intermediate ]
156.22[11] ] Higher (> 200)
(g/mal) for Butyric) (~116-200)
) ) Generally <0 )
Melting Point ) > 44 (if
2.5[12] (e.g., Butyric: -8to 44
°C) saturated)
-7.9)
Boiling Point (°C)  259.6[12] <200 ~200 - 300 > 300
Density (g/mL at ~0.85 (liquid
Y (@ 0.908[11] ~0.96 ~0.91 (ia
25°C) state)
~4.78 (Predicted)
pKa ~4.8 ~4.9 ~4.9-5.0
[12]
Physical State at o o o ] Solid (if
Liquid[11] Liquid Liquid/Solid
RT saturated)
. . Very
Water Solubility Low High to Moderate  Low

Low/Insoluble

Formal Classification of 8-Nonenoic Acid

Based on the established criteria and its physicochemical properties, 8-nonenoic acid is

classified as follows:

e By Chain Length: With a nine-carbon backbone, 8-nonenoic acid falls squarely into the

category of a Medium-Chain Fatty Acid (MCFA), as this class includes fatty acids with 6 to 12
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carbon atoms.[5][7] Its physical properties, such as being liquid at room temperature and
having a boiling point of 259.6°C, are consistent with other MCFAs.[2][12]

o By Saturation: The presence of a single carbon-carbon double bond between C8 and C9
means that 8-nonenoic acid is an Unsaturated Fatty Acid. More specifically, as it contains
only one double bond, it is classified as a Monounsaturated Fatty Acid (MUFA).

Therefore, the complete classification for 8-nonenoic acid is a monounsaturated medium-
chain fatty acid.

Experimental Protocols for Fatty Acid Classification

The identity and classification of a fatty acid like 8-nonenoic acid are confirmed experimentally
using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for
identification and quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for
definitive structural elucidation.

5.1 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for fatty acid profiling. It involves converting fatty acids into
volatile methyl esters (FAMES) before separation and detection.

5.1.1 Detailed Protocol for FAMEs Preparation and GC-MS Analysis
e Lipid Extraction:

o Homogenize the biological sample (e.g., 1 mg tissue, 0.5 x 10° cells) in a solvent mixture,
typically chloroform:methanol (1:2, v/v), to extract total lipids.[13]

o Add an internal standard (e.g., a deuterated fatty acid like C17:0) at the beginning of the
extraction for accurate quantification.[1]

o Vortex vigorously and centrifuge to separate the organic (lipid-containing) and aqueous
layers. Collect the organic layer.

» Saponification (for total fatty acids):

o Dry the lipid extract under a stream of nitrogen.
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o Add 2 mL of a saponification reagent (e.g., 0.5 M NaOH in methanol) and heat at 100°C
for 5-10 minutes to hydrolyze ester linkages, releasing free fatty acids.[14]

o Methylation:

o Cool the sample and add a methylation reagent, such as 2 mL of 14% Boron Trifluoride
(BF3) in methanol.

o Heat the mixture at 80-100°C for 5-10 minutes to convert the free fatty acids to Fatty Acid
Methyl Esters (FAMES).[14]

o After cooling, add a nonpolar solvent (e.g., hexane or iso-octane) and water to partition the
FAMEs into the organic layer.[14]

o Carefully transfer the upper organic layer containing the FAMES to a new vial for injection.
e GC-MS Instrumental Analysis:

o Injection: Inject 1 pL of the FAMES solution into the GC inlet, typically set to 250-280°C in
splittess mode.[14][15]

o Chromatographic Separation: Use a capillary column (e.g., HP-5MS). A typical oven
temperature program is: hold at 100°C for 2 min, ramp to 250°C at 5°C/min, then ramp to
320°C at 20°C/min and hold for 10 min.[15] Helium is used as the carrier gas.[14]

o Mass Spectrometry: The eluting compounds are ionized (typically by electron ionization at
70 eV) and detected. The mass spectrometer scans a mass range of m/z 50-550.[14]

o lIdentification: FAMEs are identified by comparing their retention times and mass spectra to
those of known standards and reference libraries (e.g., NIST).

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information, confirming the carbon chain length, the
presence and position of double bonds, and their configuration (cis/trans).

5.2.1 Detailed Protocol for NMR Analysis
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e Sample Preparation:

o Dissolve 5-10 mg of the purified fatty acid sample in ~0.7 mL of a deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a standard 5 mm NMR tube.[16]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0 ppm).[17]

e H NMR Spectroscopy:

o Acquisition: Acquire a one-dimensional proton NMR spectrum. Key signals for an
unsaturated fatty acid like 8-nonenoic acid include:

Olefinic protons (-CH=CH-): & 5.3-5.8 ppm. The multiplicity of this signal provides
information about neighboring protons.

» Carboxyl proton (-COOH): A broad singlet, typically & 10-12 ppm (often not observed).

» a-Methylene protons (-CH2-COOH): Triplet at & ~2.3 ppm.[17]

= Allylic protons (-CH2-CH=): Multiplet at & ~2.0 ppm.[17]

» Aliphatic chain protons (-(CHz2)n-): A large multiplet at & ~1.2-1.6 ppm.[17]

» Terminal methyl protons (-CHs): Triplet at & ~0.9 ppm.[17]

o The integration of these signals allows for quantification of the relative number of protons
in each environment, confirming the structure.

e 13C NMR Spectroscopy:

o Acquisition: Acquire a proton-decoupled 3C spectrum to determine the number of unique
carbon environments.

o Key Signals:

» Carboxyl carbon (-COOH): & ~180 ppm.
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= Olefinic carbons (-C=C-): d ~128-130 ppm.
» Aliphatic carbons: & ~14-34 ppm.
e 2D NMR (COSY, HSQCQC):

o COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the
tracing of the entire carbon chain from one proton to its neighbor.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its
directly attached carbon, confirming C-H assignments.

The following diagram illustrates a typical workflow for the experimental classification of an
unknown fatty acid.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Biological Sample
(e.g., Plasma, Tissue)

:

Total Lipid Extraction
(Bligh-Dyer or Folch method)

For GC-MS For NMR

Derivatization to FAMESs Sample Purification &
(Saponification & Methylation) Preparation for NMR

NMR Spectroscopy

GC-MS Analysis (tH, 2C, 2D)

Identification Structural Elucidation

(Retention Time, Mass Spectra) (Chemical Shifts, Couplings)

Final Classification
(Chain Length, Saturation)

Click to download full resolution via product page
Fig 3. Experimental workflow for fatty acid classification.

Conclusion

The classification of 8-nonenoic acid is unequivocally established through the systematic
application of standard biochemical definitions and analytical verification. Its nine-carbon
aliphatic chain places it within the medium-chain fatty acid (MCFA) category, while the single
double bond at the w-1 position designates it as a monounsaturated fatty acid (MUFA). This
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classification is supported by its measured physicochemical properties, which align with those
of other MCFAs. Analytical techniques such as GC-MS and NMR spectroscopy provide the
definitive experimental evidence required to confirm its molecular structure and thus its formal
classification. A precise understanding of 8-nonenoic acid's identity is crucial for researchers
investigating its metabolic role, potential therapeutic applications, and function in biological
systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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